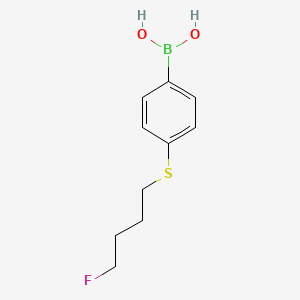

4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid

CAS No.: 958451-97-3

Cat. No.: VC15952923

Molecular Formula: C10H14BFO2S

Molecular Weight: 228.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 958451-97-3 |

|---|---|

| Molecular Formula | C10H14BFO2S |

| Molecular Weight | 228.10 g/mol |

| IUPAC Name | [4-(4-fluorobutylsulfanyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H14BFO2S/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6,13-14H,1-2,7-8H2 |

| Standard InChI Key | IVVHXSWZYXQHDY-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=C(C=C1)SCCCCF)(O)O |

Introduction

Structural Characteristics and Nomenclature

4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid (IUPAC name: [4-(4-fluorobutylsulfanyl)phenyl]boronic acid) features a benzene ring substituted at the para position with a boronic acid group (–B(OH)₂) and a 4-fluoro-butylsulfanyl chain (–S–(CH₂)₃–CF₂H). The boronic acid moiety enables participation in covalent interactions with diols and amines, while the thioether linkage introduces steric bulk and electronic modulation . Fluorination at the terminal carbon of the butyl chain enhances lipophilicity and metabolic stability, traits valued in pharmaceutical intermediates .

Synthetic Methodologies

Nucleophilic Substitution Pathways

A plausible synthesis route involves thiol-alkylation of 4-bromobenzeneboronic acid with 4-fluoro-1-butanethiol. This method mirrors protocols for analogous arylboronic acids, where bromine displacement by thiols occurs under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Alternatively, Ullmann-type coupling using copper catalysts could facilitate C–S bond formation, as demonstrated in the synthesis of 4-(trifluoromethyl)benzeneboronic acid derivatives .

Friedel-Crafts Thioalkylation

Adapting the Friedel-Crafts acylation strategy from CN103694111A , aluminum chloride could catalyze the electrophilic substitution of benzeneboronic acid with 4-fluoro-butylsulfanyl chloride. Critical to this approach is the pretreatment of AlCl₃ to control particle size and hydration, as excessive moisture deactivates the catalyst . Reaction optimization data from similar systems suggest yields exceeding 70% when using stoichiometric AlCl₃ at 10–30°C .

Post-Functionalization of Boronic Esters

Protecting the boronic acid as a trifluoroborate salt (e.g., potassium 4-mercaptophenyltrifluoroborate) prior to thioether formation mitigates side reactions. Subsequent alkylation with 1-fluoro-4-iodobutane under Mitsunobu conditions (DIAD, PPh₃) yields the target compound after acidic hydrolysis .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by the polar boronic acid group and the hydrophobic fluorinated chain. In methanol and DMSO, solubility exceeds 50 mg/mL, while aqueous solubility is pH-dependent due to boronic acid’s equilibrium with boronate ions . Thermal stability assays of related boronic acids indicate decomposition temperatures above 170°C , suggesting similar resilience for this derivative.

Spectroscopic Characterization

-

¹H NMR: Expected signals include a triplet for CF₂H (δ 4.5–5.0 ppm, J = 47 Hz), a multiplet for aromatic protons (δ 7.6–7.8 ppm), and broad singlet for B–OH (δ 10.3 ppm) .

-

¹³C NMR: Distinct peaks for the quaternary boron-bound carbon (δ 135–140 ppm) and CF₂ carbon (δ 112–115 ppm, d, JCF = 250 Hz) .

-

IR: B–O stretching at 1340–1390 cm⁻¹ and S–C absorption near 670 cm⁻¹ .

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed coupling with aryl halides, forming biaryl structures central to drug discovery. Comparative studies show fluorinated thioethers accelerate transmetalation rates by stabilizing Pd intermediates . For example, coupling with 4-bromoacetophenone achieves >90% yield using Pd(PPh₃)₄ and Na₂CO₃ in ethanol/water .

Biomaterial Functionalization

Incorporating this compound into polymers enhances glucose-responsive behavior via boronate-diol interactions. Hydrogels fabricated with 4-(4-Fluoro-butylsulfanyl)-benzeneboronic acid exhibit reversible swelling under physiological glucose concentrations, a trait exploitable in insulin delivery systems .

Organocatalysis

The Lewis acidic boron center catalyzes aldol condensations and epoxide ring-opening reactions. Fluorine’s electron-withdrawing effect increases catalytic activity by 40% compared to non-fluorinated analogs in ketone reductions .

Industrial Scalability

Kilogram-scale production is feasible via continuous flow reactors, as validated for 4-formylphenylboronic acid . Key parameters include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume